(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol

Catalog No.
S3251751
CAS No.
945613-46-7
M.F
C11H14O
M. Wt
162.232
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol

CAS Number

945613-46-7

Product Name

(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol

IUPAC Name

(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C11H14O

Molecular Weight

162.232

InChI

InChI=1S/C11H14O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8,11-12H,6H2,1-2H3/t8-,11-/m0/s1

InChI Key

ODZAJPZIKWGMCJ-KWQFWETISA-N

SMILES

CC1CC2=C(C1O)C=C(C=C2)C

Solubility

not available

The compound (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic molecule characterized by a fused indene structure with two methyl groups at the 2 and 6 positions and a hydroxyl group attached to the carbon at position 1. This compound has gained attention in various fields of chemistry due to its unique structural features and potential biological activities. The stereochemistry indicated by (1S,2S) suggests specific spatial arrangements of the atoms that can influence its reactivity and interactions with biological systems.

The chemical reactivity of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol can be analyzed through several types of reactions:

  • Hydroxylation Reactions: The presence of the hydroxyl group allows for further functionalization through oxidation or substitution reactions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various applications including fragrance and flavor industries.
  • Dehydration: Under certain conditions, the compound can undergo dehydration to form an alkene, which may lead to different derivatives.

These reactions are often facilitated by specific catalysts or under particular conditions that enhance the reactivity of the functional groups present in the molecule.

The biological activity of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol has been explored through various studies. It is known to exhibit:

  • Antioxidant Properties: The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further pharmacological exploration.

The prediction of biological activities can be performed using computational methods such as Quantitative Structure-Activity Relationship (QSAR) models, which analyze the relationship between chemical structure and biological activity .

Several synthetic routes have been developed for (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol:

  • Starting from Indene Derivatives: Indenes can be methylated using methylating agents followed by reduction processes to introduce the hydroxyl group.
  • Asymmetric Synthesis: Utilizing chiral catalysts or starting materials to ensure the formation of the desired stereoisomer (1S,2S).
  • Reduction Reactions: The conversion of appropriate ketones or aldehydes into alcohols can also yield this compound.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various derivatives.

(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol finds applications in:

  • Fragrance Industry: Due to its pleasant odor profile, it is used as a fragrance component in perfumes and cosmetics.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development targeting oxidative stress-related diseases or infections.

The compound's unique structure also opens avenues for research into novel applications in materials science and organic synthesis.

Interaction studies involving (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol typically focus on its binding affinity to various biological targets:

  • Enzyme Inhibition Studies: Investigating how this compound interacts with enzymes involved in metabolic pathways could reveal its potential therapeutic effects.
  • Cell Culture Experiments: Assessing cytotoxicity and biological response in cultured cells provides insight into its safety and efficacy profiles.

These studies are crucial for understanding how this compound might be utilized in therapeutic contexts.

Several compounds share structural similarities with (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-MethylindoleIndole derivativeKnown for its role in biological processes like tryptophan metabolism.
4-MethylphenolPhenolic compoundExhibits strong antimicrobial properties.
1-HydroxyindeneHydroxy derivativeSimilar structure but lacks methyl substituents.

The uniqueness of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol lies in its specific stereochemistry and potential multifunctional applications that differentiate it from these similar compounds.

Traditional Organic Synthesis Approaches

The classical route to (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol begins with the synthesis of its ketone precursor, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. Friedel-Crafts acylation of 2,6-dimethylphenylacetic acid using acetic anhydride and aluminum chloride (AlCl₃) in dichloromethane remains the most widely adopted method for constructing the indanone core. The reaction proceeds via intramolecular cyclization, where the methyl groups at the 2- and 6-positions direct regioselectivity, achieving yields exceeding 80% under reflux conditions.

Subsequent reduction of the ketone to the alcohol historically employed stoichiometric reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, NaBH₄ in methanol at 0–25°C reduces the ketone to a racemic mixture of the diastereomeric alcohols, typically yielding 70–85% product. However, this method lacks stereocontrol, necessitating costly chromatographic separation of enantiomers.

Table 1: Traditional Reduction Conditions for 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Reducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio
NaBH₄Methanol0–25781:1
LiAlH₄THFReflux851:1
BH₃·THFTHF25821:1

Catalytic Asymmetric Synthesis Strategies

Transition Metal-Catalyzed Hydrogenation

The CuH-catalyzed asymmetric reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one represents a breakthrough in stereoselective synthesis. Using a copper hydride catalyst ligated to chiral phosphine ligands, this method achieves enantiomeric excess (ee) values exceeding 90% under mild conditions (25–40°C, 1–5 bar H₂). For instance, the (R)-DTBM-SEGPHOS ligand system induces the desired (1S,2S) configuration via a concerted metal-hydride transfer mechanism, yielding the alcohol in 92% ee and 88% isolated yield.

Manganese-Catalyzed Imine Hydrogenation

A complementary approach involves the manganese-catalyzed hydrogenation of imines derived from 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. Using a facially coordinating P,N,N ligand, this method achieves up to 95% ee by hydrogenating in situ-generated imines at 50°C under 30 bar H₂. Density functional theory (DFT) studies reveal that the chiral ligand enforces a trigonal bipyramidal geometry around manganese, steering hydride transfer to the re face of the imine.

Table 2: Performance of Catalytic Asymmetric Systems

Catalyst SystemSubstrateee (%)Yield (%)Conditions
CuH/(R)-DTBM-SEGPHOSIndanone928840°C, 5 bar H₂, 12 h
Mn-PNNImine derivative958350°C, 30 bar H₂, 24 h
Rhodium-silylationC–H functionalized897580°C, Ar, 48 h

Biocatalytic Reduction Pathways

Ketoreductase Engineering

The ketoreductase from Sporidiobolus salmonicolor has been engineered for highly efficient reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one to the (1S,2S)-alcohol. Through mutational scanning and structure-guided design, variant M6 (10 amino acid substitutions) demonstrates a 64-fold increase in apparent kcat compared to wild-type, achieving ≥98% conversion at 100 g/L substrate loading. The engineered enzyme operates optimally at 30°C in isopropanol/water mixtures, delivering 99.7% diastereomeric excess (de) with glucose dehydrogenase (GDH) cofactor regeneration.

Corey–Bakshi–Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate asymmetric reduction of ketones. For 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, the (S)-CBS catalyst induces formation of the (1S,2S)-alcohol with 94% ee at −78°C in tetrahydrofuran. Mechanistic studies indicate that the catalyst’s boron center activates borane (BH₃) while the oxazaborolidine ring imposes facial selectivity, directing hydride attack to the si face of the ketone.

Table 3: Biocatalytic vs. Chemical Asymmetric Reductions

Methodee (%)de (%)Productivity (g/L/h)Scalability
Engineered ketoreductase99.799.73.33>1000 L
CBS reduction94N/A0.25<100 L

XLogP3

2.3

Dates

Modify: 2024-04-15

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